molecular formula C11H11NO B8332440 2,7-Dimethylquinolin-6-ol

2,7-Dimethylquinolin-6-ol

Cat. No. B8332440
M. Wt: 173.21 g/mol
InChI Key: RMTAJUYBQPYQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296758B2

Procedure details

Compound 2B was prepared following the procedure used to prepare compound 1B of Example 1, except that 4-amino-2-methylphenol (2A) was used instead of compound 1A. LCMS-ESI+ (m/z): 174.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH3:12])=[N:9]2)=[CH:4][C:3]=1[O:13]C.N[C:16]1C=CC(O)=C(C)C=1>>[CH3:12][C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][C:2]([CH3:16])=[C:3]([OH:13])[CH:4]=2)[N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2C=CC(=NC2=C1)C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC(=C(C=C2C=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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